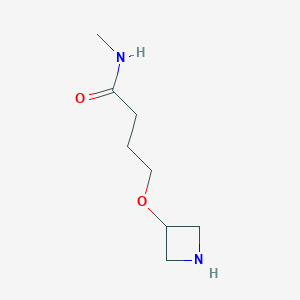![molecular formula C12H19F3N2O5 B13479818 methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate; trifluoroacetic acid is a complex organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate typically involves the formation of the azetidine ring followed by the introduction of the propanoate and trifluoroacetic acid groups. One common method involves the cyclization of a suitable precursor under conditions that promote ring closure. This can be achieved using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug development, where the compound’s ability to modulate biological pathways is of interest.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
N-Boc-azetidine: A protected form of azetidine used in organic synthesis.
Azetidine-3-carboxylic acid: A structural isomer with different reactivity and applications.
Uniqueness
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate is unique due to its combination of the azetidine ring with the propanoate and trifluoroacetic acid groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H19F3N2O5 |
|---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
methyl (2S)-2-[3-(azetidin-3-yl)propanoylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-7(10(14)15-2)12-9(13)4-3-8-5-11-6-8;3-2(4,5)1(6)7/h7-8,11H,3-6H2,1-2H3,(H,12,13);(H,6,7)/t7-;/m0./s1 |
InChI Key |
RWDAFUHMJDWVNI-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


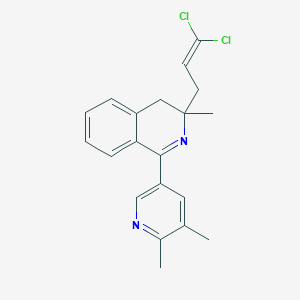
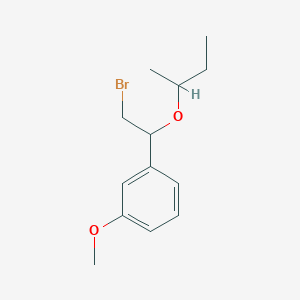
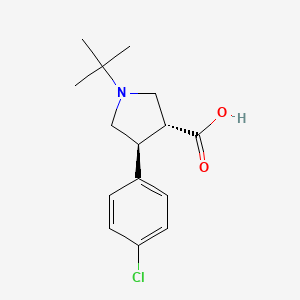
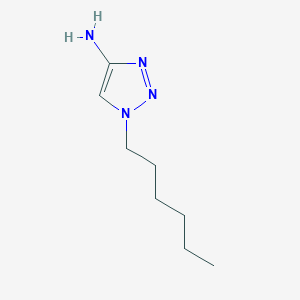
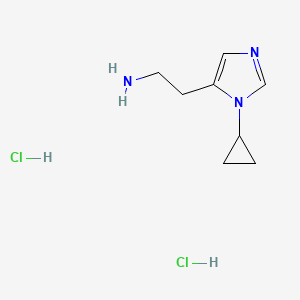
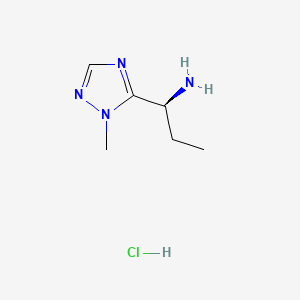
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
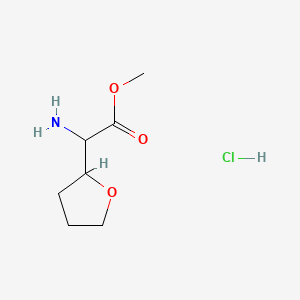
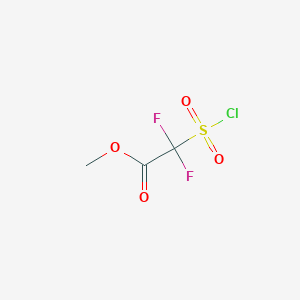
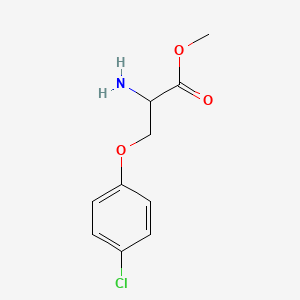
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
